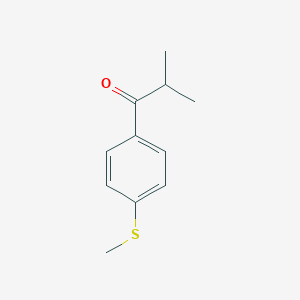

P-(Methylthio)isobutyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUGBDJOQZSDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801250747 | |

| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53207-58-2 | |

| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53207-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 2-methyl-1-(4-(methylthio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053207582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

P-(Methylthio)isobutyrophenone CAS number 53207-58-2

CAS Number: 53207-58-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of p-(methylthio)isobutyrophenone. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed knowledge of this compound.

Chemical and Physical Properties

This compound, also known by several synonyms including 4-isobutyro thioanisole and p-methylthiophenyl isopropyl ketone, is a crystalline solid.[1][2] It is recognized for its floral and fruity odor and has applications in the fragrance and food industries.[2] Additionally, it serves as an intermediate in chemical synthesis, notably as a photoinitiator and as a known impurity in the pharmaceutical compound Firocoxib.[3][4]

Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄OS | [1][5] |

| Molecular Weight | 194.29 g/mol | [1][5] |

| Melting Point | 45-49 °C | [1][2] |

| Boiling Point | 305.8 °C at 760 mmHg | [2][6] |

| Density | 1.05 g/cm³ | [2][6] |

| Flash Point | 210 °F (98.9 °C) | [2] |

| Vapor Pressure | 0.000805 mmHg at 25°C | [2] |

| Refractive Index | 1.544 | [2] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of Thioanisole

The primary method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.2 equivalents) suspended in anhydrous dichloromethane.

-

Formation of Acylium Ion: The suspension is cooled to 0°C in an ice bath. Isobutyryl chloride (1.1 equivalents) is added dropwise to the stirred suspension while maintaining the temperature below 5°C.

-

Addition of Thioanisole: A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Predicted Spectral Data:

-

¹H NMR (CDCl₃, 500 MHz): The expected proton NMR spectrum would show signals for the aromatic protons, the methine proton of the isobutyryl group, the methyl protons of the isobutyryl group, and the methyl protons of the thioether group. Based on analogous structures, the aromatic protons ortho to the carbonyl group would appear as a doublet around δ 7.8-7.9 ppm, and the aromatic protons ortho to the methylthio group as a doublet around δ 7.2-7.3 ppm. The methine proton would likely be a septet around δ 3.5 ppm, the isobutyryl methyls a doublet around δ 1.2 ppm, and the thioether methyl a singlet around δ 2.5 ppm.

-

¹³C NMR (CDCl₃, 125 MHz): The carbon NMR would exhibit a signal for the carbonyl carbon around δ 200 ppm. Aromatic carbons would appear in the δ 125-145 ppm region. The methine carbon of the isobutyryl group would be expected around δ 35 ppm, the isobutyryl methyl carbons around δ 18 ppm, and the thioether methyl carbon around δ 15 ppm.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration around 1670-1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Photoinitiation Mechanism

This compound is expected to function as a Type I photoinitiator. Upon absorption of UV light, it likely undergoes a Norrish Type I cleavage to generate two radical species that can initiate polymerization.

Caption: Proposed mechanism of photoinitiation by this compound.

Postulated Antimicrobial Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

P-(Methylthio)isobutyrophenone: A Technical Overview of its Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone, also known as 2-methyl-1-[4-(methylthio)phenyl]-1-propanone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic and analytical methodologies. Furthermore, it explores its potential biological significance based on structurally related compounds.

Molecular Structure and Identifiers

This compound possesses a central benzene ring substituted with an isobutyryl group and a methylthio group at the para position.

| Identifier | Value |

| IUPAC Name | 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one |

| CAS Number | 53207-58-2[1][2] |

| Molecular Formula | C11H14OS[1][3] |

| Molecular Weight | 194.29 g/mol [4] |

| Canonical SMILES | CC(C)C(=O)C1=CC=C(C=C1)SC[1] |

| InChIKey | VYUGBDJOQZSDQV-UHFFFAOYSA-N[1] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 45-49 °C | [4] |

| Boiling Point | 120-121 °C @ 2 Torr | ChemicalBook |

| Solubility | Soluble in Chloroform, Slightly soluble in Ethyl Acetate | ChemicalBook |

| Appearance | White, crystalline solid | [4] |

| Odor | Floral, fruity | [4] |

Potential Synthesis and Analysis

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

Thioanisole

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a cooled (0 °C) and stirred suspension of anhydrous AlCl3 in dry DCM, add isobutyryl chloride dropwise.

-

After stirring for 15 minutes, add a solution of thioanisole in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

The characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the molecular structure, including the connectivity of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, its structural similarity to precursors of known pharmaceuticals suggests potential areas for investigation. Notably, the structurally related compound 4'-(methylthio)acetophenone is a key intermediate in the synthesis of Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This suggests that this compound could potentially exhibit anti-inflammatory properties by targeting the COX-2 pathway.

COX-2 Signaling Pathway in Inflammation

The COX-2 enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.

Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion

This compound is a well-characterized small molecule with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental protocols for its synthesis and biological activity are not extensively documented, this guide provides a solid foundation based on its known properties and the activities of structurally related compounds. Future research could focus on optimizing its synthesis, exploring its reactivity, and investigating its potential as a modulator of inflammatory pathways, particularly as a COX-2 inhibitor.

References

P-(Methylthio)isobutyrophenone IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of P-(Methylthio)isobutyrophenone, a key intermediate in organic synthesis. It includes its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a logical workflow diagram.

Chemical Identity and Synonyms

-

IUPAC Name : 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one.[1]

-

Common Name : this compound

-

CAS Number : 53207-58-2.[1]

Synonyms :

-

1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-[3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄OS | [2][3] |

| Molecular Weight | 194.29 g/mol | [2][3] |

| Melting Point | 45-49 °C | [2][3] |

| Boiling Point | 120-121 °C (at 2 Torr) | [3] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 210 °F (98.9 °C) | [3] |

| XLogP3 | 3.2 | [1] |

| Appearance | Off-White to Pale Yellow Low-Melting Solid | [3] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [3] |

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section details a representative experimental protocol for the synthesis of this compound from thioanisole and isobutyryl chloride, based on established Friedel-Crafts acylation procedures.[2][4][5]

Reaction Scheme:

Thioanisole + Isobutyryl Chloride → (in the presence of AlCl₃) → 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one

Materials and Reagents:

-

Thioanisole (1.0 equiv)

-

Isobutyryl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup : Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen or argon atmosphere.

-

Catalyst Suspension : To the flask, add anhydrous dichloromethane, followed by the careful addition of anhydrous aluminum chloride (1.2 equiv) in portions. Stir the suspension and cool the flask to 0 °C using an ice bath.[4]

-

Acylating Agent Addition : Add isobutyryl chloride (1.1 equiv) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes. An acylium ion intermediate will form.[4][5]

-

Aromatic Substrate Addition : In a separate flask, dissolve thioanisole (1.0 equiv) in anhydrous dichloromethane. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[4][6]

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][4]

-

Quenching : Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture, with vigorous stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4][6]

-

Work-up & Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[4][7]

-

Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product.[4][8]

-

Purification : The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel to obtain the pure this compound.

Visualization

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | C11H14OS | CID 852539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

An In-depth Technical Guide to the Spectral Analysis of P-(Methylthio)isobutyrophenone

Chemical Structure and Properties

P-(Methylthio)isobutyrophenone, also known as 4'-(Methylthio)isobutyrophenone or p-Methylthiophenyl isopropyl ketone, is an organic compound with the following properties:

-

Molecular Formula: C₁₁H₁₄OS[1]

-

Molecular Weight: 194.29 g/mol [1]

-

Melting Point: 45-49 °C[1]

-

Synonyms: 4-ISOBUTYRO THIOANISOLE, 4'METHYLTHIOISOBUTYROPHENONE, p-Methylthiophenyl isopropyl ketone[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the anticipated spectral data for this compound. These are predicted values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.3 | Doublet | 2H | Aromatic Protons (ortho to -SCH₃) |

| ~3.5 | Septet | 1H | Methine Proton (-CH(CH₃)₂) |

| ~2.5 | Singlet | 3H | Methylthio Protons (-SCH₃) |

| ~1.2 | Doublet | 6H | Isopropyl Protons (-CH(CH₃)₂) |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~204 | Carbonyl Carbon (C=O) |

| ~145 | Aromatic Carbon (-C-S) |

| ~133 | Aromatic Carbon (-C-C=O) |

| ~129 | Aromatic Carbons (ortho to C=O) |

| ~125 | Aromatic Carbons (ortho to -SCH₃) |

| ~38 | Methine Carbon (-CH(CH₃)₂) |

| ~18 | Isopropyl Carbons (-CH(CH₃)₂) |

| ~15 | Methylthio Carbon (-SCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2870 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Bending |

| ~1100 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS Spectral Data (Predicted)

| m/z Ratio | Relative Intensity | Assignment |

| 194 | High | Molecular Ion [M]⁺ |

| 151 | High | [M - CH(CH₃)₂]⁺ |

| 123 | Medium | [M - COCH(CH₃)₂]⁺ |

| 108 | Medium | [C₆H₄S]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe or a suitable ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) after dissolving in a solvent can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) for volatile compounds or a softer ionization technique for less stable molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-(Methylthio)isobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Methylthio)isobutyrophenone, systematically named 2-methyl-1-[4-(methylthio)phenyl]propan-1-one, is an aromatic ketone of significant interest in medicinal chemistry and drug development. Its primary recognition stems from its role as a key intermediate in the synthesis of Rofecoxib (Vioxx), a selective cyclooxygenase-2 (COX-2) inhibitor. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic melting point. While some physical properties have been experimentally determined, others are predicted based on its chemical structure. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 53207-58-2 | [1] |

| Molecular Formula | C₁₁H₁₄OS | [1] |

| Molecular Weight | 194.30 g/mol | [1] |

| Appearance | Solid | Inferred |

| Melting Point | 45-49 °C | [2][3] |

| Boiling Point | 120-121 °C (at 2 Torr) | [4] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [4] |

| Water Solubility | Predicted to be low | Inferred from structure |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and alcohols. | Inferred from structure |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the ortho- and meta-protons on the phenyl ring.

-

Isopropyl Protons: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

-

Methylthio Protons: A singlet for the methyl group (SCH₃).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (approx. 200 ppm).

-

Aromatic Carbons: Signals in the aromatic region (approx. 120-150 ppm).

-

Isopropyl Carbons: Signals for the methine and methyl carbons.

-

Methylthio Carbon: A signal for the methyl carbon attached to the sulfur atom.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C-S Stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion Peak (M⁺): A peak at m/z = 194.

-

Fragmentation Pattern: Characteristic fragments corresponding to the loss of the isopropyl group and other fragments from the aromatic ring.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6]

Materials:

-

Thioanisole

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thioanisole (1.0 equivalent) to the stirred suspension.

-

Add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A standard method for analyzing the purity and identity of this compound involves GC-MS.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program can start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities or starting materials.

-

MS Conditions: Use electron ionization (EI) at 70 eV. The mass spectrometer will detect the molecular ion and its fragmentation pattern, which can be compared to predicted spectra or a library for confirmation.

Chemical Reactions

The primary chemical reactivity of this compound is centered around the ketone functional group and the aromatic ring.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation of the Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

-

Reactions at the α-Carbon: The α-carbon to the carbonyl group can undergo reactions such as halogenation. For instance, it can be brominated to form 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-1-propanone.[4]

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied directly. However, its role as a key precursor in the synthesis of Rofecoxib, a selective COX-2 inhibitor, strongly suggests its potential to interact with the cyclooxygenase pathway.[7] The structural features of this compound may allow it to bind to the active site of COX enzymes, potentially inhibiting their activity.

Cyclooxygenase (COX) Inhibition Assay Protocol

To experimentally determine the COX-inhibitory activity of this compound, a colorimetric or LC-MS-based in vitro assay can be employed.[8][9]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G₂ (PGG₂), the product of the cyclooxygenase reaction with arachidonic acid. Inhibition of COX activity leads to a decrease in the formation of the colored product.

General Procedure:

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the test compound (this compound) at various concentrations.

-

Incubation: In a 96-well plate, add the enzyme, the test compound or vehicle control, and the chromogenic substrate. Pre-incubate the mixture.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: Monitor the absorbance of the colored product at a specific wavelength (e.g., 590 nm for oxidized TMPD) over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

References

- 1. 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | C11H14OS | CID 852539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. labsolu.ca [labsolu.ca]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of P-(Methylthio)isobutyrophenone in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone, also known as 2-methyl-1-(4-(methylthio)phenyl)propan-1-one, is an aromatic ketone that has garnered interest in various fields of organic chemistry. Its unique structure, featuring a sulfur-containing aromatic ring and a sterically hindered carbonyl group, imparts distinct reactivity that is leveraged in several key organic transformations. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its role in Friedel-Crafts acylation, as a photoinitiator in polymerization reactions, and its potential involvement in Michael additions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Mechanisms of Action

This compound's reactivity is primarily dictated by its constituent functional groups: the isobutyrophenone core and the para-methylthio substituent. The electron-donating nature of the methylthio group activates the aromatic ring, influencing its susceptibility to electrophilic attack. Simultaneously, the carbonyl group's photoreactivity allows it to function as a photoinitiator.

Role in Friedel-Crafts Acylation: Synthesis of this compound

This compound is itself synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of thioanisole with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The methylthio group of thioanisole is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the desired product.

The mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction of isobutyryl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of thioanisole. Subsequent deprotonation of the intermediate sigma complex restores aromaticity and yields this compound.

Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of thioanisole.[1][2][3][4]

Materials:

-

Thioanisole

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane in the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition of isobutyryl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.[4]

-

After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-(methylthio)acetophenone (%) | Reference |

| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloromethane | 0 to RT | 0.5 - 1 | Typically high | [2] |

| Amberlyst-15 | Acetic Anhydride | Ethylene Chloride | 70 | - | Noted as the "best catalyst" in the study | [2][5] |

| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | Acetic Anhydride | Ethylene Chloride | 70 | - | - | [2][5] |

| Indion-190 | Acetic Anhydride | Ethylene Chloride | 70 | - | - | [2][5] |

| Indion-130 | Acetic Anhydride | Ethylene Chloride | 70 | - | - | [2][5] |

Note: The table presents data for the acylation of thioanisole with acetyl chloride or acetic anhydride as a close proxy, due to the limited availability of specific data for isobutyryl chloride.

Photoinitiation in Polymerization Reactions

This compound can function as a Type I photoinitiator. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule can undergo α-cleavage, also known as a Norrish Type I reaction, to generate two radical species: an acyl radical and an isopropyl-phenylthiyl radical.[6][7] These radicals can then initiate the polymerization of monomers, such as acrylates.

The presence of the sulfur atom is believed to influence the photochemistry of the molecule. The lone pairs on the sulfur atom can participate in stabilizing the radical intermediates, and the C-S bond may also be susceptible to cleavage under certain conditions.

Caption: Photoinitiation mechanism of this compound via Norrish Type I cleavage.

Experimental Protocol: Photopolymerization of a Monomer using this compound

This is a general protocol for evaluating the photoinitiation capabilities of this compound.

Materials:

-

This compound

-

Monomer (e.g., methyl methacrylate, MMA)

-

Solvent (if necessary, e.g., toluene)

-

UV light source (e.g., 365 nm)

-

Reaction vessel (e.g., quartz cuvette)

Procedure:

-

Prepare a solution of the monomer and this compound (typically 0.1-1% by weight) in a suitable solvent or use the neat monomer if it is a liquid.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Place the reaction vessel under the UV light source.

-

Irradiate the solution for a specified period. The progress of the polymerization can be monitored by techniques such as gravimetry (to determine the mass of the polymer formed) or spectroscopy (to follow the disappearance of the monomer).

-

After the desired conversion is reached, terminate the reaction by turning off the UV source and exposing the solution to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for PMMA).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data:

Potential Role in Michael Addition Reactions

While not a direct catalyst in the traditional sense, the enolate of this compound, formed under basic conditions, can act as a nucleophile in Michael addition reactions. The enolate can add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), leading to the formation of a new carbon-carbon bond.

The bulky isobutyryl group may sterically hinder the reaction at the carbonyl carbon, favoring the 1,4-conjugate addition. The electron-donating methylthio group at the para position would increase the electron density of the aromatic ring, which could have an indirect electronic effect on the enolate's reactivity.

Caption: Proposed mechanism for the involvement of this compound in a Michael addition reaction.

Experimental Protocol: Michael Addition using the Enolate of this compound

This is a representative protocol for a Michael addition reaction involving an aromatic ketone as the nucleophile.[8][9]

Materials:

-

This compound

-

Michael acceptor (e.g., methyl vinyl ketone)

-

Base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Acidic workup solution (e.g., dilute HCl)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

-

Add the base dropwise to generate the enolate.

-

Slowly add the Michael acceptor to the enolate solution.

-

Allow the reaction to stir at the chosen temperature until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data:

Specific yields for Michael additions using the enolate of this compound are not available. However, for similar Michael additions of aromatic ketones to nitroolefins promoted by chiral bifunctional primary amine-thiourea catalysts, yields can be moderate to high (42-92%) with excellent enantioselectivities (95-97% ee).[8] The efficiency of the reaction would depend on the specific substrates, base, and reaction conditions employed.

Conclusion

This compound is a versatile molecule with a rich chemistry stemming from its unique structural features. Its synthesis via Friedel-Crafts acylation highlights a fundamental reaction in organic synthesis. As a photoinitiator, it undergoes a Norrish Type I cleavage to generate radicals capable of initiating polymerization, a process of significant industrial importance. Furthermore, its enolate has the potential to participate as a nucleophile in Michael addition reactions, a key C-C bond-forming transformation. This guide has provided an in-depth overview of these mechanisms, supported by experimental protocols and relevant data, to aid researchers in harnessing the synthetic potential of this compound. Further investigation into the transient species in its photochemical reactions and its catalytic activity in other organic transformations would be valuable areas for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Health and Safety of P-(Methylthio)isobutyrophenone

Disclaimer: This technical guide compiles available health and safety information for P-(Methylthio)isobutyrophenone (CAS No. 53207-58-2). Due to a lack of publicly available, in-depth toxicological studies for this specific compound, this guide incorporates data from structurally similar compounds for read-across purposes, particularly for quantitative toxicological endpoints. All experimental protocols described are based on internationally recognized OECD guidelines and represent the standard methodologies for such assessments.

Chemical and Physical Properties

This compound, also known as 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone, is a solid organic compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 53207-58-2 |

| Molecular Formula | C₁₁H₁₄OS |

| Molecular Weight | 194.29 g/mol |

| Appearance | White, crystalline solid |

| Melting Point | 45-49 °C |

| Boiling Point | 305.8 °C at 760 mmHg |

| Flash Point | 210 °F (98.9 °C) |

| Density | 1.05 g/cm³ |

Toxicological Profile

The toxicological data for this compound is limited. The primary source of hazard information comes from Safety Data Sheets (SDS), which classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). To provide a more quantitative assessment, data from a close structural analogue, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, is included for comparison and read-across.[1]

2.1. Acute Toxicity

This compound is classified as harmful if swallowed.[1][2] This corresponds to GHS Category 4 for acute oral toxicity.

| Endpoint | Species | Route | Value (Analogue Data) | Classification (this compound) |

| LD₅₀ | Rat | Oral | 1984 mg/kg bw[1] | Harmful if swallowed (Category 4) |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw[1] | Not Classified |

2.2. Skin and Eye Irritation

The substance is classified as causing skin irritation and serious eye irritation.[1][2]

| Endpoint | Result (this compound) | Classification |

| Skin Irritation | Causes skin irritation.[1][2] | Category 2 |

| Eye Irritation | Causes serious eye irritation.[1][2] | Category 2 |

2.3. Respiratory System

May cause respiratory irritation.[1][2]

| Endpoint | Result (this compound) | Classification |

| Specific Target Organ | May cause respiratory irritation.[1][2] | Category 3 (Single Exposure) - Respiratory tract |

| Toxicity (STOT-SE) |

2.4. Genotoxicity and Carcinogenicity

There is no available data to suggest that this compound is mutagenic or carcinogenic. Studies on a structural analogue did not show genotoxic potential.[1]

| Endpoint | Result (Analogue Data)[1] |

| Bacterial Reverse Mutation | Negative |

| In vitro Chromosome Aberration | Negative |

| In vivo Micronucleus | Negative |

2.5. Reproductive and Developmental Toxicity

Data on a structural analogue suggests potential for reproductive and developmental toxicity.[1]

| Endpoint | Species | NOAEL (Analogue Data)[1] |

| Reproductive Toxicity | Rat | 40 mg/kg bw/day |

| Developmental Toxicity | Rat | 40 mg/kg bw/day |

Potential Signaling Pathways and Mechanism of Action

While no specific studies have elucidated the signaling pathways affected by this compound, its chemical structure as a phenone derivative suggests potential interactions with cellular signaling cascades involved in inflammation and oxidative stress. Phenolic compounds are known to modulate key pathways such as:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is central to the inflammatory response. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) is involved in cellular responses to a wide range of stimuli, including stress, and plays a critical role in inflammation and apoptosis.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This is a key pathway in the cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.

The irritant effects of this compound on the skin, eyes, and respiratory tract are likely mediated by the induction of localized inflammatory responses, potentially involving the pathways mentioned above.

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Protocols

The following sections describe the standard methodologies for assessing the key toxicological endpoints relevant to this compound. These protocols are based on OECD Test Guidelines.

4.1. Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to obtain sufficient information on acute toxicity to enable classification.

-

Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single oral dose by gavage.

-

A starting dose (e.g., 300 mg/kg) is selected based on available information.

-

Three animals are used in the first step. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose is increased.

-

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The result allows for the classification of the substance into one of the GHS categories for acute toxicity.

4.2. Acute Dermal Irritation (OECD 404)

-

Principle: This test evaluates the potential of a substance to produce reversible inflammatory changes in the skin.

-

Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

A 0.5 g dose of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of skin (approx. 6 cm²).

-

The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the residual test substance is washed off.

-

Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential according to GHS criteria.

4.3. Acute Eye Irritation (OECD 405)

-

Principle: This test assesses the potential of a substance to produce reversible or irreversible damage to the eye.

-

Animals: Healthy, young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.

-

The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

The observation period can be extended up to 21 days to assess the reversibility of the effects.

-

-

Endpoint: The scores for corneal, iridial, and conjunctival effects are used to classify the substance's eye irritation potential.

4.4. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by the test substance.

-

Procedure:

-

Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

The bacteria, test substance, and S9 mix (if used) are plated on a minimal medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated and can now grow without the specific amino acid) are counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the negative control.

Caption: A generalized experimental workflow for an Ames Test (OECD 471).

Handling and Safety Precautions

Given the identified hazards, the following precautions are mandatory when handling this compound in a research or industrial setting.

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[1][2]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.[1][2]

5.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.[1][2]

-

Use of a chemical fume hood is strongly recommended for all procedures involving this substance.

-

Eyewash stations and safety showers must be readily accessible.[2]

5.3. Handling and Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Keep away from strong oxidizing agents.[1]

5.4. First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][2]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[1][2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

5.5. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

References

Determining the Solubility of P-(Methylthio)isobutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone is a chemical compound of interest in various research and development sectors. A fundamental physicochemical property governing its application in drug development, formulation, and chemical synthesis is its solubility in different organic solvents. Solubility data is critical for designing purification methods like crystallization, developing stable formulations, and ensuring optimal reaction kinetics.

This technical guide addresses the current landscape of solubility information for this compound. As extensive quantitative solubility data is not widely available in public literature, this document provides a comprehensive framework for its experimental determination. It outlines established protocols for both qualitative and quantitative solubility assessment, enabling researchers to generate reliable data tailored to their specific solvent systems and conditions.

Solubility Profile of this compound

Publicly available data on the solubility of this compound is primarily qualitative. The following table summarizes the existing information.

| Organic Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Sparingly Soluble[1] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[1] |

Due to the limited quantitative data, experimental determination is essential for applications requiring precise solubility values. The following section provides a template for recording experimentally determined data.

Quantitative Solubility Data (Experimental Template)

Researchers can use the following table structure to systematically record and present their experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Experimental Method |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask with ¹H NMR | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask with Gravimetry | ||

Experimental Protocols for Solubility Determination

To generate reliable quantitative data, standardized methods are crucial. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility and is widely accepted across industries.[2][3]

Shake-Flask Method (Equilibrium Solubility)

This method involves equilibrating an excess amount of the solid solute with a specific solvent over a set period until the solution is saturated. The concentration of the dissolved solute in the clear supernatant is then measured.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Screw-cap vials or flasks

-

Thermostatic shaker or water bath capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation : Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[3]

-

Solvent Addition : Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration : Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][4] It is recommended to perform preliminary tests to determine the minimum time required to reach a stable concentration.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature.[5]

-

Sample Collection : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial or volumetric flask.[3] This step is critical to remove any remaining solid microparticles.

-

Quantification : Determine the concentration of this compound in the filtered solution using a suitable analytical method, such as UV-Vis Spectroscopy or ¹H NMR Spectroscopy.

Analytical Quantification Methods

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis spectrum.

Procedure:

-

Determine λmax : Prepare a dilute solution of the compound in the solvent of interest and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[6]

-

Prepare Calibration Curve : Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[4]

-

Analyze Sample : Dilute the filtered saturated solution (from the shake-flask experiment) with a known factor to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.

-

Calculate Solubility : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining concentration without the need for a calibration curve, provided an internal standard is used. It is particularly useful as it does not depend on the presence of a chromophore.[8][9]

Procedure:

-

Sample Preparation : Accurately weigh a specific volume of the filtered saturated solution into an NMR tube.

-

Internal Standard : Add a precise mass or volume of a suitable internal standard. The standard should be a compound that does not react with the solute or solvent and has a resonance peak that is well-resolved from the peaks of this compound and the solvent.

-

Acquire Spectrum : Acquire the ¹H NMR spectrum. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

-

Data Processing : Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

-

Calculate Concentration : The concentration of this compound can be calculated using the following formula, which relates the integrals of the analyte and the standard to their molar amounts:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_solution)

Where N_protons is the number of protons giving rise to the integrated signal.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: General workflow for experimental solubility determination.

Caption: Workflow for Shake-Flask method with UV-Vis analysis.

References

- 1. This compound | 53207-58-2 [amp.chemicalbook.com]

- 2. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to P-(Methylthio)isobutyrophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-(Methylthio)isobutyrophenone, scientifically known as 2-methyl-1-(4-(methylthio)phenyl)propan-1-one, is a specialty chemical primarily utilized as a key intermediate in the synthesis of photoinitiators. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in the production of commercially important photoinitiators. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for professionals in chemical synthesis and materials science.

Introduction

This compound is an aromatic ketone characterized by a methylthio group at the para position of the phenyl ring and an isobutyryl group. While not extensively studied for direct biological activity in pharmaceutical contexts, it holds a crucial position as a precursor to high-performance photoinitiators, such as Irgacure 907. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization reactions. This property is fundamental to a wide range of industrial applications, including UV-curable inks, coatings, and adhesives.

Discovery and History

The precise date of the first synthesis of this compound is not prominently documented in readily available literature. However, its existence as a chemical intermediate is confirmed through its role as a precursor in the synthesis of more complex molecules. For instance, its use as a starting material for the synthesis of 2-bromo-2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one indicates its availability and established synthesis route in the chemical community[1]. The development and industrial application of this compound are intrinsically linked to the advancement of photopolymerization technologies and the demand for efficient photoinitiators.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄OS | [2] |

| Molecular Weight | 194.30 g/mol | [2] |

| CAS Number | 53207-58-2 | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 45-49 °C | [2] |

| Boiling Point | 305.8 °C at 760 mmHg | [2] |

| Density | 1.05 g/cm³ | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Thioanisole

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl) (concentrated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1-1.2 equivalents) and anhydrous dichloromethane.

-

Formation of Acylium Ion: The suspension is cooled to 0 °C in an ice-water bath. A solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled back to 0 °C and slowly quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role as a Photoinitiator Intermediate

This compound is a direct precursor to the highly efficient Type I photoinitiator 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, commercially known as Irgacure 907[3][4][5].

Synthesis of Irgacure 907 from this compound

The synthesis of Irgacure 907 from this compound typically involves a bromination step followed by a nucleophilic substitution with morpholine.

-

Bromination: this compound is reacted with bromine in a suitable solvent like carbon tetrachloride to yield 2-bromo-2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one[1].

-

Nucleophilic Substitution: The resulting α-bromo ketone is then reacted with morpholine to displace the bromide and form the final product, Irgacure 907.

Mechanism of Action of Derived Photoinitiators

Irgacure 907 is a Type I photoinitiator, which means it undergoes unimolecular bond cleavage (α-cleavage) upon exposure to UV light to generate free radicals[6].

Caption: Photoinitiation mechanism of Irgacure 907.

Upon irradiation, the C-C bond between the carbonyl group and the adjacent carbon atom breaks, forming a benzoyl radical and a tertiary aminoalkyl radical[6]. Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates, leading to the rapid curing of the formulation[7].

Biological Considerations

While this compound itself is not primarily investigated for therapeutic applications, the cytotoxicity of its derivatives, the photoinitiators, is a relevant consideration, especially in biomedical applications of photopolymerization (e.g., dental resins, hydrogels for tissue engineering)[8]. The toxicity of photoinitiators and their photolysis products is an active area of research to ensure the biocompatibility of UV-cured materials.

Conclusion

This compound is a valuable intermediate in industrial organic synthesis, with its primary importance stemming from its role as a precursor to the widely used photoinitiator, Irgacure 907. The synthesis of this compound via Friedel-Crafts acylation is a robust and well-understood process. Understanding the synthesis and properties of this compound is crucial for researchers and professionals involved in the development and application of UV-curable materials. Future research may focus on developing more environmentally friendly synthetic routes and on the comprehensive toxicological evaluation of this compound and its derivatives to expand their safe and effective use in various technological fields.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone | C11H14OS | CID 852539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]

- 4. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. sincerechemical.com [sincerechemical.com]

- 8. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to P-(Methylthio)isobutyrophenone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-(methylthio)isobutyrophenone, a key chemical intermediate in the synthesis of various compounds, notably in the pharmaceutical industry. This document details its chemical properties, synthesis, and its role in the preparation of the selective COX-2 inhibitor, Firocoxib. Included are detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway to support research and development efforts.

Chemical Properties and Characterization

This compound, also known as 2-methyl-1-[4-(methylthio)phenyl]-1-propanone, is a solid organic compound. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53207-58-2 | [1] |

| Molecular Formula | C₁₁H₁₄OS | [1] |

| Molecular Weight | 194.30 g/mol | [1] |

| Melting Point | 45-49 °C | |

| Boiling Point | 120-121 °C at 2 Torr | |

| Flash Point | 210 °F (98.9 °C) | |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data:

¹H NMR (Predicted):

-

Aromatic protons: Two doublets in the range of 7.0-8.0 ppm.

-

Methine proton (-CH(CH₃)₂): A septet around 3.5-4.0 ppm.

-

Methyl protons (-SCH₃): A singlet around 2.5 ppm.

-

Isopropyl methyl protons (-CH(CH₃)₂): A doublet around 1.1-1.2 ppm.

¹³C NMR (Predicted):

-

Carbonyl carbon (C=O): A signal in the range of 195-205 ppm.

-

Aromatic carbons: Signals between 125-150 ppm.

-

Methine carbon (-CH(CH₃)₂): A signal around 35-45 ppm.

-

Methyl carbon (-SCH₃): A signal around 15-20 ppm.

-

Isopropyl methyl carbons (-CH(CH₃)₂): A signal around 18-22 ppm.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from general procedures for the Friedel-Crafts acylation of thioanisole.[2][3][4]

Materials:

-

Thioanisole

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.

-